N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a bromine atom, and a methoxy group attached to a benzamide structure
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF6NO2/c1-26-13-3-2-8(4-12(13)17)14(25)24-11-6-9(15(18,19)20)5-10(7-11)16(21,22)23/h2-7H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIIGPGJQSTUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide typically involves multiple steps:
Formation of the 3,5-bis(trifluoromethyl)phenylamine: This can be achieved by nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction of the nitro group to an amine.
Bromination: The 3-bromo-4-methoxybenzoic acid can be synthesized by bromination of 4-methoxybenzoic acid.
Amide Formation: The final step involves the coupling of 3,5-bis(trifluoromethyl)phenylamine with 3-bromo-4-methoxybenzoic acid using coupling agents like carbodiimides under controlled conditions to form the desired benzamide.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale bromination and coupling reactions under controlled temperatures and pressures to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the amide group can be reduced to amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, due to the presence of the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane complexes.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Amines derived from the amide group.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
N-Phenyl-bis(trifluoromethanesulfonimide): Utilized as a strong electron-withdrawing p-type dopant in carbon nanotubes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
